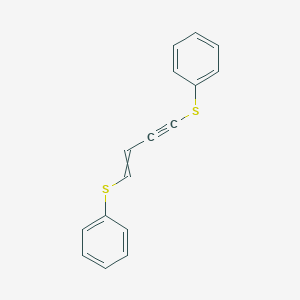
1,1'-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene is an organic compound with the molecular formula C16H12S2. This compound is characterized by the presence of a buten-3-yne backbone with disulfide linkages connecting two benzene rings. It is a member of the enyne family, which includes compounds with both alkene and alkyne functionalities.
Méthodes De Préparation
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-buten-3-yne, which is then functionalized to introduce the disulfide linkages.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or platinum salts to facilitate the formation of the disulfide bonds.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiol derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: Major products include sulfoxides, sulfones, and thiol derivatives.
Applications De Recherche Scientifique
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s disulfide linkages make it a useful probe for studying redox processes in biological systems.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene involves:
Molecular Targets: The compound can interact with thiol-containing proteins, modulating their activity through redox reactions.
Pathways Involved: It can participate in redox signaling pathways, influencing cellular processes such as apoptosis and proliferation.
Comparaison Avec Des Composés Similaires
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene can be compared with other similar compounds:
Similar Compounds: Compounds like 1,1’-(But-1-en-3-yne-1,4-diyl)dibenzene and 1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene) share structural similarities.
Uniqueness: The presence of disulfide linkages in 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene makes it unique, providing distinct redox properties and reactivity.
This comprehensive overview highlights the significance of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Propriétés
Numéro CAS |
671797-90-3 |
|---|---|
Formule moléculaire |
C16H12S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-phenylsulfanylbut-1-en-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C16H12S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-13H |
Clé InChI |
HPYALTRYPWGVSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC=CC#CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl}glycine](/img/structure/B12524534.png)
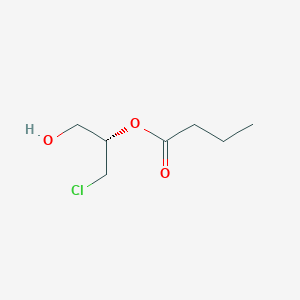
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
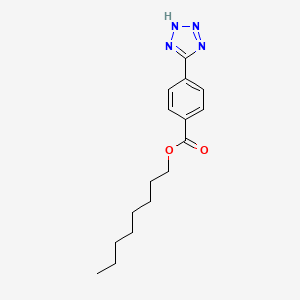
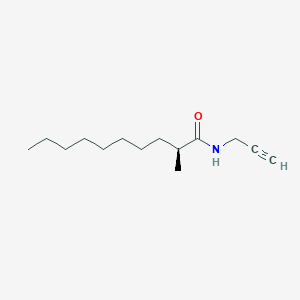



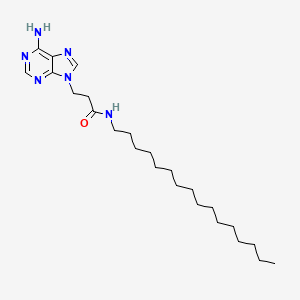
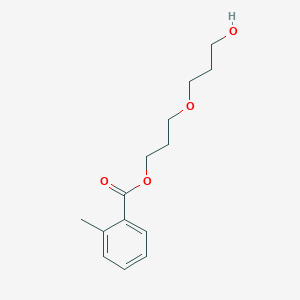
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
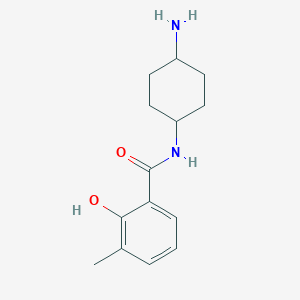
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
